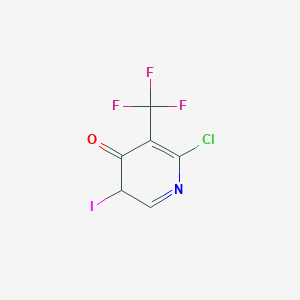

6-Chloro-3-iodo-5-(trifluoromethyl)pyridin-4(3H)-one

Description

6-Chloro-3-iodo-5-(trifluoromethyl)pyridin-4(3H)-one (CAS: 1221171-95-4) is a halogenated pyridinone derivative with the molecular formula C₆H₂ClF₃INO and a molecular weight of 323.44 g/mol . Its structure features a pyridinone core substituted with chlorine at position 6, iodine at position 3, and a trifluoromethyl (-CF₃) group at position 3. The compound is commercially available (e.g., from Chongqing Chemdad Co., Ltd.) and adheres to ISO 9001:2015 and REACH standards, reflecting its industrial relevance .

Properties

Molecular Formula |

C6H2ClF3INO |

|---|---|

Molecular Weight |

323.44 g/mol |

IUPAC Name |

6-chloro-3-iodo-5-(trifluoromethyl)-3H-pyridin-4-one |

InChI |

InChI=1S/C6H2ClF3INO/c7-5-3(6(8,9)10)4(13)2(11)1-12-5/h1-2H |

InChI Key |

VMCRWWVNAHBMGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(C(=O)C1I)C(F)(F)F)Cl |

Origin of Product |

United States |

Biological Activity

6-Chloro-3-iodo-5-(trifluoromethyl)pyridin-4(3H)-one is a heterocyclic compound characterized by a pyridine ring with multiple halogen substitutions. Its molecular formula is C7H3ClF3INO, and it has a molecular weight of approximately 307.56 g/mol. The presence of the trifluoromethyl group significantly enhances its lipophilicity, which may improve its bioavailability and membrane permeability in biological systems .

The unique combination of chlorine, iodine, and trifluoromethyl groups in this compound influences its chemical reactivity and biological properties. The trifluoromethyl group is known to enhance the potency of various pharmacological agents by improving their interaction with biological targets .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, antifungal, and anticancer effects. The compound's potential applications are under investigation, particularly in the context of drug discovery and development.

Studies on the interactions of this compound with biological targets are essential for understanding its mechanism of action. These studies typically involve:

- Enzymatic Inhibition : Investigating the compound's ability to inhibit specific enzymes linked to disease processes.

- Cellular Assays : Evaluating the compound's effects on cell viability and proliferation in various cancer cell lines.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Iodo-1,4-dimethyl-5-(trifluoromethyl)pyridin-2-one | C8H7F3INO | Contains dimethyl substitution affecting reactivity. |

| 6-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N | Amino group substitution alters biological activity. |

| 5-Fluoro-3-iodo-pyridin-2-ylamine | C6H5F2IN | Fluorine substitution modifies electronic properties. |

The structural diversity among these compounds suggests varying mechanisms of action and potential therapeutic applications.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of pyridine compounds, including those with trifluoromethyl substitutions, exhibited significant cytotoxicity against various cancer cell lines. The specific role of halogen substituents in enhancing anticancer activity was emphasized, highlighting the potential for this compound in targeted cancer therapies .

- Antimicrobial Properties : Research has shown that halogenated pyridine derivatives possess antimicrobial activity against a range of pathogens. The presence of the trifluoromethyl group was linked to increased potency against resistant strains of bacteria, suggesting that this compound could be a candidate for further development as an antimicrobial agent .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 6-chloro-3-iodo-5-(trifluoromethyl)pyridin-4(3H)-one exhibit antimicrobial properties. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Antifungal Properties

Studies have shown that halogenated pyridine derivatives can possess antifungal activity. The specific interactions of this compound with fungal targets are under investigation to determine its efficacy.

Anticancer Potential

The compound's structure suggests potential anticancer activity, similar to other halogenated pyridines. Research into its mechanism of action against cancer cells is ongoing, focusing on its ability to interfere with cellular processes.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of various halogenated pyridines, including this compound. The results indicated significant inhibition against several bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Research

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on specific cancer cell lines. Further research is needed to elucidate the underlying mechanisms and potential therapeutic applications.

Comparison with Similar Compounds

To contextualize the distinctiveness of 6-chloro-3-iodo-5-(trifluoromethyl)pyridin-4(3H)-one, the following comparisons with structurally related pyridinones and pyridazinones are provided:

Structural and Functional Comparisons

Key Observations :

- Electron-withdrawing groups (EWGs) : The trifluoromethyl group in the target compound enhances stability and lipophilicity but complicates synthesis .

- Halogen effects : Iodine’s large atomic radius may hinder regioselective reactions compared to smaller halogens like chlorine .

- Ring systems: Pyridinones (6-membered ring) vs. pyridazinones (6-membered with two adjacent N atoms) exhibit distinct reactivity profiles. For example, pyridazinones are more prone to nucleophilic substitution at the α-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.